![molecular formula C13H8ClFN2O2S B1452045 4-氯-5-氟-1-(苯磺酰基)-1H-吡咯并[2,3-b]吡啶 CAS No. 1228665-75-5](/img/structure/B1452045.png)
4-氯-5-氟-1-(苯磺酰基)-1H-吡咯并[2,3-b]吡啶
描述
“4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine” is a complex organic compound. It contains a pyrrolopyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring. The compound is substituted with chloro and fluoro groups at the 4th and 5th positions respectively, and a phenylsulfonyl group at the 1st position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolopyridine core, followed by the introduction of the chloro, fluoro, and phenylsulfonyl substituents. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic pyrrolopyridine core, with the various substituents attached at the specified positions. Techniques such as NMR spectroscopy and X-ray crystallography could be used to confirm the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nature of the chloro, fluoro, and phenylsulfonyl groups. These groups could potentially make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the nature of its substituents. For example, the presence of the chloro and fluoro groups could potentially increase its lipophilicity, affecting its solubility and distribution in biological systems .科学研究应用
分子构象和氢键
对与4-氯-5-氟-1-(苯磺酰基)-1H-吡咯并[2,3-b]吡啶相关的化合物进行的研究揭示了它们的分子构象和氢键的见解。这些化合物表现出独特的分子构象,并通过不同类型的氢键相连,这可能对理解类似化合物的行为具有重要意义 (Sagar et al., 2017)。
合成方法
研究还集中在相关化合物的合成上,突出了实现区域选择性氟化的方法。这些方法对于精确高效地生产这些化合物至关重要,这些化合物可能在药物和材料化学中具有各种应用 (Thibault et al., 2003)。
表征和反应性研究
对类似于4-氯-5-氟-1-(苯磺酰基)-1H-吡咯并[2,3-b]吡啶的化合物进行的研究集中在它们的合成、表征和反应性上。这些研究包括使用X射线衍射、核磁共振和质谱等技术进行详细分析。了解这些化合物的反应性对它们在制药和材料科学中的潜在应用至关重要 (Murthy et al., 2017)。
作用机制
Target of action
The compound “4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine” is a pyridine derivative. Pyridine derivatives are often used in the synthesis of drugs due to their ability to bind to various biological targets. They can interact with a wide range of enzymes and receptors in the body due to their structural similarity to benzene and pyridine, which are common scaffolds in many biological molecules .
Mode of action
The mode of action of “4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine” would depend on its specific biological target. Generally, pyridine derivatives can act as ligands, binding to the active site of an enzyme or receptor and modulating its activity .
Biochemical pathways
The specific biochemical pathways affected by “4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine” would depend on its biological target. Pyridine derivatives can be involved in a wide range of biochemical pathways due to their versatile binding properties .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine” would depend on its specific chemical structure. Generally, pyridine derivatives have good bioavailability and can be well absorbed and distributed in the body .
Result of action
The molecular and cellular effects of “4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine” would depend on its specific biological target and mode of action. Generally, pyridine derivatives can modulate the activity of their target enzymes or receptors, leading to changes in cellular function .
Action environment
The action, efficacy, and stability of “4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine” can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the compound’s ability to bind to its target, its stability, and its rate of metabolism and excretion .
安全和危害
未来方向
生化分析
Biochemical Properties
4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, 4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine can bind to specific receptors on the cell surface, altering their activity and downstream signaling .
Cellular Effects
The effects of 4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit pathways involved in cell proliferation, apoptosis, and differentiation . This compound has also been observed to affect the expression of genes related to these processes, thereby altering the cellular response to various stimuli . Furthermore, 4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine can impact cellular metabolism by interacting with metabolic enzymes and influencing the production of key metabolites .
Molecular Mechanism
At the molecular level, 4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can lead to the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways . For instance, the compound may inhibit kinase activity by binding to the ATP-binding site, preventing the transfer of phosphate groups to substrates . Additionally, it can interact with transcription factors, influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of 4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to 4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine can lead to changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including organ damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . Understanding these dosage effects is essential for determining the safe and effective use of 4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine in preclinical and clinical studies .
Metabolic Pathways
4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic balance . Additionally, it can affect the synthesis and degradation of key biomolecules, such as nucleotides and amino acids . These interactions highlight the compound’s potential impact on cellular metabolism and its relevance in metabolic research .
Transport and Distribution
The transport and distribution of 4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cell membranes and its localization within different cellular compartments . For instance, the compound may be transported into cells via active transport mechanisms or passive diffusion . Once inside the cell, it can bind to intracellular proteins, influencing its distribution and accumulation . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications .
Subcellular Localization
The subcellular localization of 4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may be targeted to the mitochondria, affecting energy production and metabolic processes .
属性
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-5-fluoropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O2S/c14-12-10-6-7-17(13(10)16-8-11(12)15)20(18,19)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUVWTPAECZSPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678432 | |
| Record name | 1-(Benzenesulfonyl)-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228665-75-5 | |
| Record name | 4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzenesulfonyl)-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
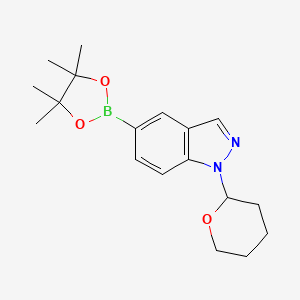
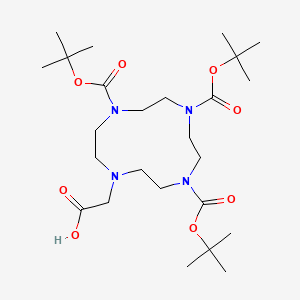

![[2,5-Dimethyl-1-(4-phenoxyphenyl)pyrrol-3-yl]methanamine](/img/structure/B1451967.png)
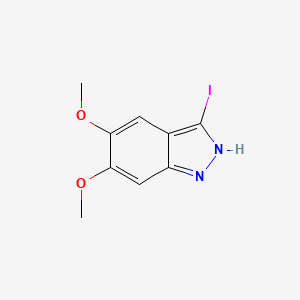
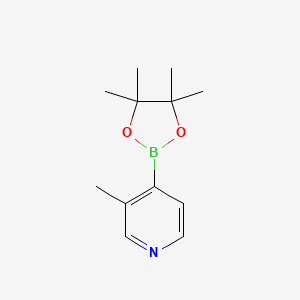

![4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine](/img/structure/B1451977.png)
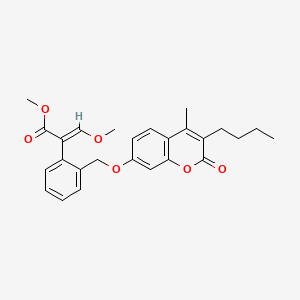
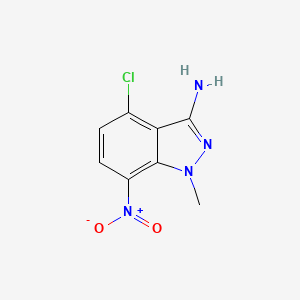
![6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451982.png)
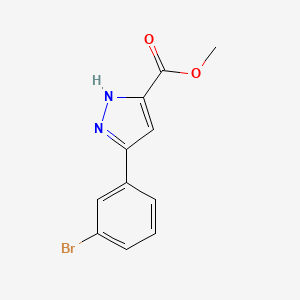

![N-(3-(1H-imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine](/img/structure/B1451985.png)
